

JNT-517 safety, tolerability, and adverse effects in clinical studies

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JNT-517 Clinical Studies Technical Support Center

This center provides technical information, frequently asked questions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with **JNT-517**. The data is compiled from published clinical study results.

Frequently Asked Questions (FAQs)

??? guestion "What is the mechanism of action for JNT-517?"

??? question "What is the established safety and tolerability profile of **JNT-517** from clinical studies?"

??? question "Have any specific non-serious adverse events been associated with **JNT-517**?"

??? question "What level of efficacy has **JNT-517** demonstrated in reducing blood phenylalanine?"

??? question "How does **JNT-517** impact the levels of other amino acids?"

Data Presentation

Table 1: Summary of JNT-517 Clinical Study Findings



Study Phase	Population	Dosing Regimen	Duration	Key Safety & Tolerability Findings	Key Efficacy Findings
Phase 1a	64 Healthy Adults[1][2]	SAD: 25, 50, 100, 170mg[1] MAD: 25, 75mg BID[1]	14 Days (MAD)[1]	Safe and well-tolerated at all dose levels; no serious adverse events.[1][3]	Dose- dependent increase in urinary Phe excretion; >10-fold increase in 75mg BID cohort.[1]
Phase 1/2	Adults with PKU[4]	75mg BID	28 Days[5]	Safe and well-tolerated; no serious adverse events; no significant changes in other plasma amino acids. [6][5]	44-51% mean reduction in blood Phe from baseline (p=0.0019 vs. placebo).[7] [5][8]
Phase 1/2	Adults with PKU[4]	150mg BID	28 Days[4]	Well- tolerated; no serious adverse events; consistent safety profile with lower doses.[7][4]	60% mean reduction in blood Phe from baseline (p=<0.0001 vs. placebo).

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; BID: Twice Daily.



Experimental Protocols & Troubleshooting Generalized Clinical Trial Protocol

This section outlines a generalized methodology based on the designs of the **JNT-517** Phase 1/2 clinical trials.

Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Efficacy of **JNT-517** in Adult Participants with Phenylketonuria (PKU).

1. Primary Objectives:

- To assess the safety and tolerability of multiple oral doses of **JNT-517** compared to placebo.
- To evaluate the effect of **JNT-517** on blood Phe concentrations from baseline.

2. Study Design:

- Design: Randomized, double-blind, parallel-group, placebo-controlled.[6][9]
- Duration: A screening period of up to 28 days, a 28-day treatment period, and a follow-up safety assessment.[5][4]
- Treatment Arms: Participants are randomized to receive either JNT-517 (e.g., 75mg BID or 150mg BID) or a matching placebo.[5]

3. Participant Population:

- Inclusion Criteria:
- Adults aged 18-65 with a clinical diagnosis of PKU.[7][5]
- Screening blood Phe level >600 μmol/L.[5]
- Willingness and ability to maintain a stable diet (Phe and total protein intake) for the duration of the study.[5]
- Exclusion Criteria:
- Clinically significant renal, hepatic, or cardiovascular disease.
- Use of other investigational drugs within 30 days of screening.
- Inability to tolerate oral medication.

4. Key Assessments:

 Safety & Tolerability: Monitored through the incidence of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms



(ECGs).

- Efficacy (Pharmacodynamics):
- Primary Endpoint: Percent change in blood Phe concentration from baseline to Day 28.[6]
- Secondary Endpoints: Change in urinary Phe excretion, time to achieve significant Phe reduction.
- Pharmacokinetics: Plasma concentrations of **JNT-517** and its metabolites are measured at various time points to determine Cmax, Tmax, and AUC.
- 5. Sample Collection and Analysis:
- Blood samples for Phe analysis are collected at screening and at specified intervals (e.g., Days 1, 7, 14, 21, 28) during the treatment period.[5][4]
- Analysis is typically performed on plasma or dried blood spots (DBS) using validated methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate quantification.[10][11]
- 24-hour urine collections are performed to measure total urinary Phe excretion.[1]

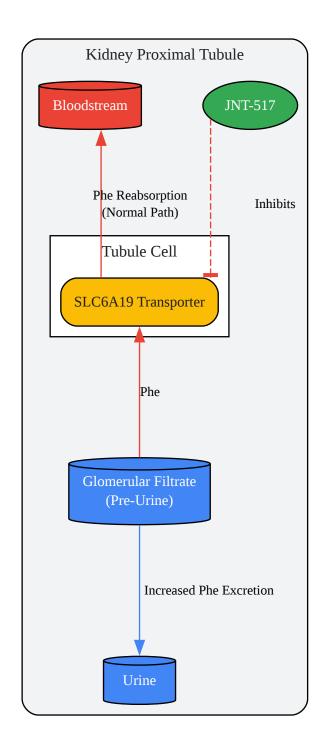
Troubleshooting Guide

??? question "Issue: High variability is observed in participant blood Phenylalanine (Phe) readings."

??? question "Issue: A participant's non-Phe amino acid profile shows unexpected changes."

Mandatory Visualizations Signaling Pathway and Experimental Workflows

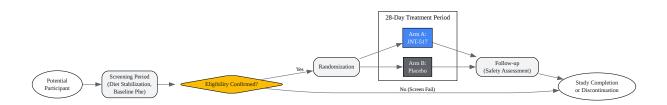




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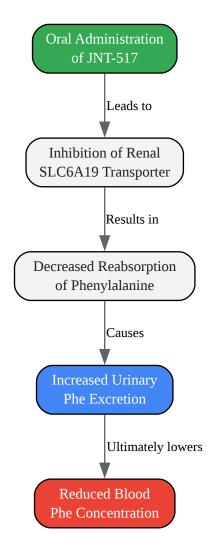
Caption: Mechanism of Action of JNT-517 in the Kidney.





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Caption: Generalized Workflow for a Participant in a JNT-517 Clinical Trial.





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Caption: Logical Relationship of JNT-517 Administration to Phe Reduction.

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